

Application Notes and Protocols for the Quantification of Butyl Benzenesulfonate

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Compound of Interest

Compound Name: *Butyl benzenesulfonate*

Cat. No.: *B138820*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **butyl benzenesulfonate**, a potential genotoxic impurity (PGI) in pharmaceutical products. The methods described herein are essential for ensuring the safety and quality of active pharmaceutical ingredients (APIs) and finished drug products.

Introduction

Butyl benzenesulfonate is an alkyl ester of benzenesulfonic acid. These types of sulfonic acid esters are recognized as potential genotoxic impurities due to their ability to act as alkylating agents, which can interact with DNA and lead to mutations. Regulatory agencies require strict control and monitoring of such impurities in pharmaceutical materials. This document outlines validated analytical methods for the sensitive and accurate quantification of **butyl benzenesulfonate**, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods Overview

A summary of the primary analytical techniques for the quantification of **butyl benzenesulfonate** and related sulfonate esters is presented below. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Technique	Common Application	Key Advantages
GC-MS	Analysis of volatile and semi-volatile impurities in APIs and drug products.	High sensitivity and selectivity, excellent chromatographic resolution.
HPLC-UV	Routine quality control and screening of benzenesulfonate impurities.	Simple, robust, and widely available.
LC-MS/MS	Trace-level quantification of genotoxic impurities in complex matrices.	Superior sensitivity and specificity, suitable for non-volatile compounds.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the trace-level analysis of **butyl benzenesulfonate** in active pharmaceutical ingredients.

a. Sample Preparation

A "dilute and shoot" approach is often sufficient for soluble APIs.

- Weighing: Accurately weigh approximately 100 mg of the API sample into a clean vial.
- Dissolution: Add 1.0 mL of a suitable organic solvent (e.g., Dichloromethane) to dissolve the sample.
- Vortexing: Vortex the sample for 30 seconds to ensure complete dissolution.
- Injection: The prepared sample is now ready for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

Parameter	Condition
Instrument	Gas Chromatograph coupled with a Mass Spectrometer (e.g., Shimadzu GCMS-QP2010 Ultra)[1][2]
Column	Rtx-200 (30 m x 0.25 mm I.D., 0.25 μ m film thickness)[2]
Injection Mode	Split
Injection Temperature	280°C[2]
Carrier Gas	Helium
Oven Temperature Program	Start at 70°C (hold for 2 min), ramp at 15°C/min to 320°C (hold for 3 min)[2]
MS Interface Temperature	280°C
Ion Source Temperature	200°C
Measurement Mode	Scan and/or Selected Ion Monitoring (SIM)
Monitoring Ions (SIM)	Specific m/z values for butyl benzenesulfonate should be determined.

c. Quantitative Data Summary (for related sulfonate esters)

Compound	LOD (ppm)	LOQ (ppm)	Linearity Range (μ g/mL)	Recovery (%)
Methyl benzenesulfonat e	-	-	0.01 - 10[1]	-
Ethyl benzenesulfonat e	-	-	0.01 - 10[1]	-
n-Propyl benzenesulfonat e	-	-	0.01 - 10[1]	-
Butyl benzenesulfonat e	-	-	0.01 - 10[1]	-

Note: Specific LOD/LOQ values for **butyl benzenesulfonate** were not detailed in the provided search results but can be established during method validation.

High-Performance Liquid Chromatography (HPLC) Method

This Reverse-Phase HPLC (RP-HPLC) method is designed for the determination of alkyl benzenesulfonates in amlodipine besylate and can be adapted for other APIs.[3]

a. Sample Preparation

- Standard Preparation: Prepare a stock solution of **butyl benzenesulfonate** in the mobile phase. Further dilute to create calibration standards.
- Sample Preparation: Accurately weigh and dissolve the API sample in the mobile phase to a final concentration of 5 mg/mL.[3]

b. HPLC Instrumentation and Conditions

Parameter	Condition
Instrument	HPLC system with a UV detector
Column	Inertsil ODS 3V (150 mm x 4.6 mm, 5 μ m)[3]
Mobile Phase	65:35 (v/v) mixture of 1% triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile[3]
Flow Rate	1.0 mL/min[3]
Detection Wavelength	220 nm[3]
Column Temperature	Ambient

c. Quantitative Data Summary (for various alkyl benzenesulfonates)[3]

Compound	LOQ (ppm, relative to 5 mg/mL API)	Linearity Range (ppm)
Methyl benzenesulfonate	21	75 - 180
Ethyl benzenesulfonate	32	75 - 180
n-Propyl benzenesulfonate	35	75 - 180
Isopropyl benzenesulfonate	28	75 - 180

Note: Data for **butyl benzenesulfonate** was not explicitly provided in this specific study but the method is applicable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This highly sensitive method is ideal for the determination of trace levels of benzenesulfonate esters in drug substances.[4]

a. Sample Preparation

Sample preparation is critical due to the potential for instability of sulfonate esters.[4]

- Weighing: Accurately weigh 50 mg of the drug substance.
- Dissolution: Dissolve in 1 mL of a suitable solvent. The choice of solvent can impact recovery and should be optimized (e.g., acetonitrile, water, or mixtures).[4]
- Immediate Analysis: Samples should be prepared immediately before injection due to the limited stability of sulfonate esters in various solutions.[4]

b. LC-MS/MS Instrumentation and Conditions

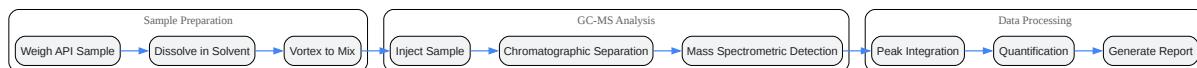
Parameter	Condition
Instrument	HPLC or UPLC system coupled to a mass spectrometer
Detection Mode	Single Ion Monitoring (SIM)

Detailed column and mobile phase conditions would need to be optimized based on the specific API and LC-MS system.

c. Quantitative Data Summary[4]

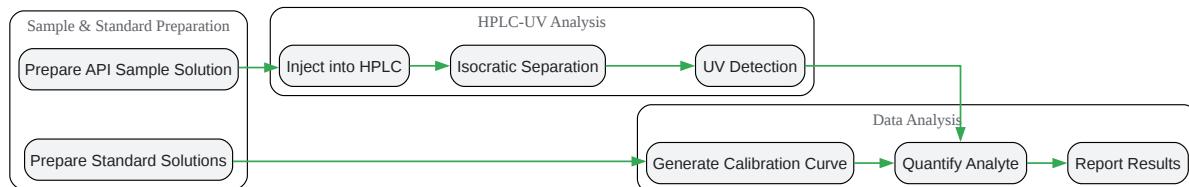
Compound	LOQ (ng/mL)	Detection Limit in API (ppm, at 50 mg/mL)	Recovery (%)
Methyl benzenesulfonate	2.5 - 5	0.01 - 0.1	94 - 100
Ethyl benzenesulfonate	2.5 - 5	0.01 - 0.1	94 - 100
Isopropyl benzenesulfonate	2.5 - 5	0.01 - 0.1	94 - 100
n-Butyl benzenesulfonate	2.5 - 5	0.01 - 0.1	94 - 100

Visualized Workflows



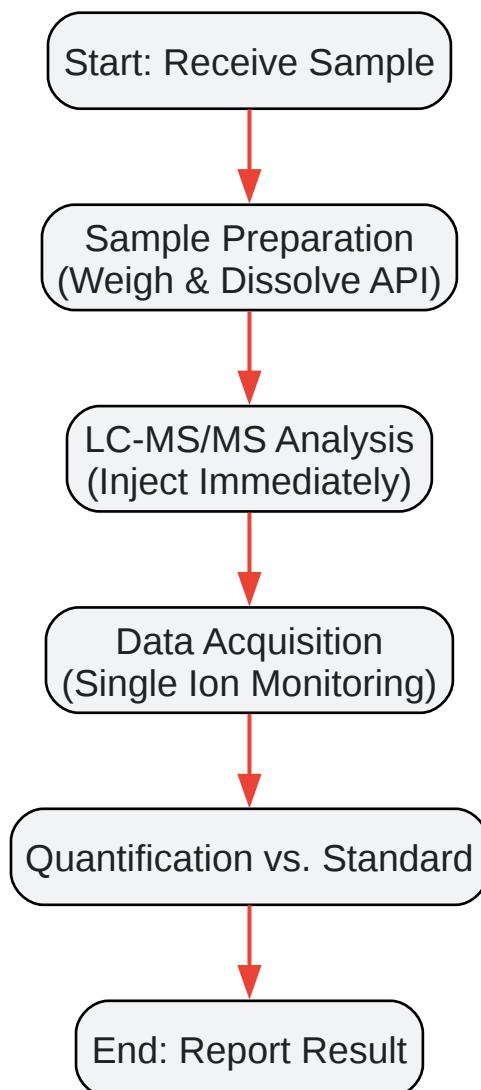
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Caption: General workflow for the GC-MS analysis of **butyl benzenesulfonate**.



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Caption: Workflow for the HPLC-UV quantification of **butyl benzenesulfonate**.



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Caption: Logical flow for trace-level LC-MS/MS analysis of **butyl benzenesulfonate**.

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